Technical Deep Dive: The BI-4916 / BI-4924 System for PHGDH Inhibition
Technical Deep Dive: The BI-4916 / BI-4924 System for PHGDH Inhibition
Executive Summary
This technical guide delineates the functional mechanism and experimental application of the BI-4916 / BI-4924 chemical probe system. Developed by Boehringer Ingelheim, this pair represents a sophisticated "prodrug/active" strategy designed to target Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme of the de novo serine synthesis pathway (SSP).
The Core Distinction:
-
BI-4924 (The Warhead): A highly potent, selective, but cell-impermeable carboxylic acid inhibitor of PHGDH.
-
BI-4916 (The Trojan Horse): The ethyl ester prodrug of BI-4924.[1][2] It is cell-permeable and hydrolyzes intracellularly to release the active BI-4924.[2]
Part 1: Chemical Biology & Mechanism of Action
The Permeability Paradox
Early efforts to target PHGDH yielded compounds with high biochemical potency but poor cellular activity. The carboxylic acid moiety required for binding to the PHGDH active site (mimicking the substrate 3-phosphoglycerate) carries a negative charge at physiological pH, preventing passive diffusion across the cell membrane.
To overcome this, BI-4916 was engineered as an ester prodrug.[3] Once inside the cell, ubiquitous esterases cleave the ethyl ester, releasing BI-4924 . The free acid (BI-4924) is then "trapped" inside the cell due to its charge, leading to intracellular accumulation concentrations often exceeding those of the external media.
Target Specificity: PHGDH
PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) , utilizing NAD+ as a cofactor.[2][3][4]
-
Binding Mode: BI-4924 acts as a NAD+-competitive inhibitor .[5][6] It occupies the cofactor binding pocket, preventing the hydride transfer necessary for the oxidation step.
-
Selectivity: Despite targeting the NAD+ pocket (conserved across dehydrogenases), BI-4924 displays >50-fold selectivity against a panel of functionally related dehydrogenases (e.g., LDH, MDH).
Visualization: The Prodrug Activation Workflow
The following diagram illustrates the "Intracellular Trapping" mechanism that researchers must understand to interpret cellular data correctly.
Caption: Figure 1. The intracellular trapping mechanism.[2][3][5][6][7] BI-4916 crosses the membrane and is cleaved by esterases to BI-4924, which binds PHGDH.
Part 2: Experimental Protocols
Compound Handling & Storage[8]
-
Solubility: Both compounds are soluble in DMSO. Prepare 10 mM stock solutions.
-
Storage: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Stability Warning: BI-4916 is an ester.[2] Do not store diluted compound in aqueous media or plasma-containing media for extended periods (>24h) prior to addition to cells, as extracellular hydrolysis will generate the impermeable BI-4924, leading to false negatives.
Protocol: 13C-Glucose Flux Analysis (The Gold Standard)
To validate PHGDH inhibition, one must measure the cessation of de novo serine production from glucose.
Materials:
-
Cell line of interest (e.g., MDA-MB-468, PHGDH-high).
-
Tracer: [U-13C6]-Glucose.
-
LC-MS grade solvents (Methanol/Water).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates (approx. 300k cells/well). Allow attachment overnight.
-
Pre-treatment: Replace media with standard DMEM containing BI-4916 (Titration: 1 µM – 20 µM). Incubate for 2–4 hours to allow intracellular accumulation and hydrolysis.
-
Labeling: Wash cells 2x with PBS. Add DMEM lacking glucose and serine, supplemented with 10% dialyzed FBS and [U-13C6]-Glucose (10-25 mM). Re-add BI-4916 at the same concentration.
-
Incubation: Incubate for 24 hours.
-
Extraction:
-
Wash cells rapidly with ice-cold saline.
-
Add 500 µL ice-cold 80% Methanol/Water.
-
Scrape cells and transfer to tubes. Freeze-thaw 3x (liquid nitrogen / 37°C bath) to lyse.
-
Centrifuge (15,000 x g, 10 min, 4°C) to clear debris.
-
-
Analysis: Analyze supernatant via LC-MS/MS focusing on Serine isotopologues.
-
M+0 Serine: Imported from media/recycling (unlabeled).
-
M+3 Serine: Synthesized de novo from 13C-Glucose.
-
-
Interpretation: Effective PHGDH inhibition will drastically reduce the M+3 / Total Serine ratio compared to DMSO control.
Protocol: Proliferation Assay (Serine Dependency)
PHGDH inhibition is only cytotoxic in cells that are dependent on de novo synthesis or in serine-depleted conditions.
-
Media Prep: Prepare DMEM lacking Serine/Glycine. Supplement with 10% Dialyzed FBS (standard FBS contains serine).
-
Seeding: Seed cells at low density (2-3k/well) in 96-well plates.
-
Treatment:
-
Condition A: Serine-replete media + BI-4916 (Dose response).
-
Condition B: Serine-free media + BI-4916 (Dose response).
-
-
Readout: Measure viability at 72–96 hours (CellTiter-Glo or similar).
-
Expected Result: BI-4916 should show a significant shift in IC50 (more potent) in Condition B (Serine-free) compared to Condition A.
Part 3: Data Summary & Interpretation
Quantitative Profile
The table below summarizes the critical pharmacological parameters for the system.
| Parameter | BI-4924 (Active Acid) | BI-4916 (Prodrug Ester) | BI-5583 (Neg.[1][2] Control) |
| Primary Utility | Biochemical Assays (Cell-free) | Cellular Assays | Specificity Control |
| PHGDH IC50 (Biochemical) | 3 nM | ~170 nM (due to hydrolysis) | > 50,000 nM |
| Cellular IC50 (Proliferation) | > 50 µM (Impermeable) | ~2.0 µM (MDA-MB-468) | Inactive |
| Mechanism | NAD+ Competitive | Prodrug | N/A |
| Solubility | High (DMSO) | High (DMSO) | High (DMSO) |
Pathway Visualization
Understanding the metabolic bottleneck created by BI-4916/4924.
Caption: Figure 2. The Serine Synthesis Pathway (SSP). BI-4924 inhibits the first committed step mediated by PHGDH.[1][2]
References
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis.[5][6][7] Journal of Medicinal Chemistry, 62(17), 7976–7997.[8]
-
[3]
-
-
Boehringer Ingelheim opnMe. PHGDH Inhibitor BI-4916 & BI-4924 Profile.[2][5]
-
[2]
-
-
Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers.[4] Proceedings of the National Academy of Sciences, 113(7), 1778-1783.
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
